
3-(2-Méthylbenzoyl)thiophène
Vue d'ensemble
Description
3-(2-Methylbenzoyl)thiophene is an organic compound with the molecular formula C12H10OS. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. The compound is characterized by the presence of a 2-methylbenzoyl group attached to the thiophene ring. This structural modification imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Applications De Recherche Scientifique
3-(2-Methylbenzoyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mécanisme D'action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of 3-(2-Methylbenzoyl)thiophene with its targets remain to be elucidated .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by 3-(2-Methylbenzoyl)thiophene are yet to be determined .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Analyse Biochimique
Biochemical Properties
3-(2-Methylbenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-(2-Methylbenzoyl)thiophene, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
3-(2-Methylbenzoyl)thiophene has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can alter the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Methylbenzoyl)thiophene involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, thiophene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 3-(2-Methylbenzoyl)thiophene can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methylbenzoyl)thiophene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can degrade under certain conditions, leading to changes in their biological activity . Long-term exposure to 3-(2-Methylbenzoyl)thiophene in in vitro or in vivo studies has demonstrated potential effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-(2-Methylbenzoyl)thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
3-(2-Methylbenzoyl)thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiophene derivatives can undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-(2-Methylbenzoyl)thiophene within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 3-(2-Methylbenzoyl)thiophene is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzoyl)thiophene typically involves the acylation of thiophene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Thiophene+2-Methylbenzoyl chlorideAlCl33-(2-Methylbenzoyl)thiophene
Industrial Production Methods: Industrial production of 3-(2-Methylbenzoyl)thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylbenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 3-(2-Methylbenzyl)thiophene
Substitution: Halogenated thiophenes, nitrothiophenes.
Comparaison Avec Des Composés Similaires
3-Benzoylthiophene: Lacks the methyl group, resulting in different chemical reactivity and physical properties.
2-Methyl-3-benzoylthiophene: Positional isomer with the methyl group at a different location, affecting its reactivity and applications.
2,5-Dimethyl-3-benzoylthiophene: Contains additional methyl groups, further altering its properties.
Uniqueness: 3-(2-Methylbenzoyl)thiophene is unique due to the specific positioning of the 2-methylbenzoyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound for targeted applications in various fields .
Propriétés
IUPAC Name |
(2-methylphenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAWYLIOLUTPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641825 | |
| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-14-1 | |
| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the methyl group in methyl-3-benzoylthiophenes influence their photochemical reactivity?
A1: The study demonstrates that the position of the methyl group in methyl-3-benzoylthiophenes significantly impacts their photochemical behavior. This is primarily due to the influence of the methyl group on the energy levels and nature of the excited states, particularly the triplet states. [] For instance, in 3-(2-Methylbenzoyl)thiophene, the presence of the methyl group on the benzoyl ring influences the energy difference between the n,π and π,π triplet states, ultimately affecting which type of triplet state is predominantly responsible for the observed photochemistry. The study highlights that these subtle structural changes can lead to different photochemical pathways and product distributions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


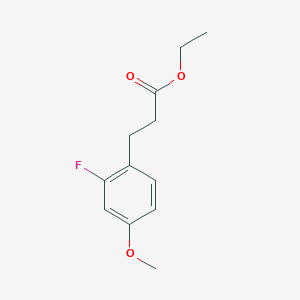

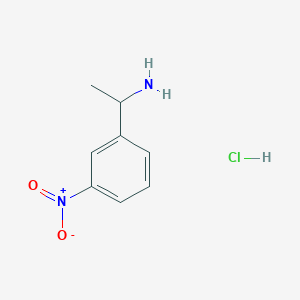


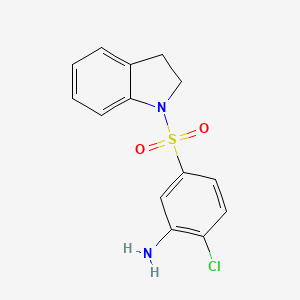
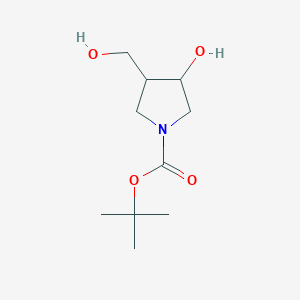

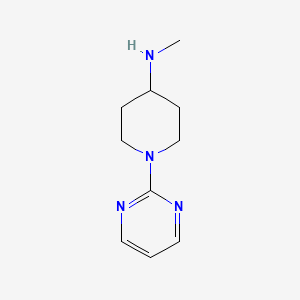
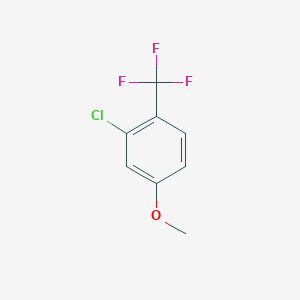



![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)
